![molecular formula C9H10BF2NO4S B1434202 (2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid CAS No. 1704066-93-2](/img/structure/B1434202.png)
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid
Overview
Description
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid, or 2-CF-DFPBA, is a boronic acid derivative that has been studied for its potential applications in organic synthesis and medicinal chemistry. In particular, it has been used as a reagent in a variety of synthetic transformations, such as Suzuki-Miyaura, Stille, and Heck reactions, to prepare a variety of organic compounds. 2-CF-DFPBA has also been investigated for its potential as an inhibitor of enzymes involved in various metabolic pathways, as well as its potential as a therapeutic agent in the treatment of certain diseases.
Scientific Research Applications
Sensing Applications
Boronic acids are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, both homogeneous assays and heterogeneous detection . The compound could potentially be used in the development of sensors that detect specific biological or chemical substances.
Biological Labelling
The unique reactivity of boronic acids with diols also allows them to be used in biological labelling. This can involve tagging biological molecules with a boronic acid derivative for tracking or analytical purposes .
Protein Manipulation and Modification
Boronic acids can form reversible covalent bonds with proteins, particularly those with glycosylation sites. This property is utilized in protein manipulation and modification, which is essential in understanding protein function and in the development of therapeutic agents .
Therapeutic Development
The introduction of boronic acid groups into bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, leading to the improvement of existing activities. This makes boronic acids, including the specified compound, valuable in the synthesis of new medicinal agents .
Separation Technologies
Due to their selective binding properties, boronic acids are used in separation technologies. They can be employed to separate complex mixtures based on molecular recognition, which is particularly useful in the purification of pharmaceuticals .
Material Science
Boronic acids are used as building blocks in material science. They can be incorporated into polymers for controlled release systems, such as insulin delivery, or used in the creation of microparticles for analytical methods .
Future Directions
properties
IUPAC Name |
[2-(cyclopropylsulfamoyl)-4,5-difluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF2NO4S/c11-7-3-6(10(14)15)9(4-8(7)12)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVOMXHVDZPIMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)NC2CC2)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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